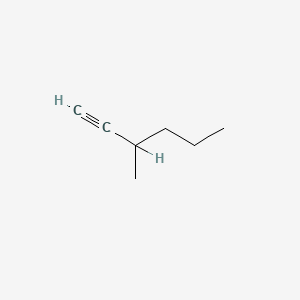
3-Methyl-1-hexyne
描述
3-Methyl-1-hexyne is an organic compound with the molecular formula C₇H₁₂. It belongs to the class of alkynes, which are hydrocarbons containing at least one carbon-carbon triple bond. The structure of this compound consists of a six-carbon chain with a methyl group attached to the third carbon and a triple bond between the first and second carbons. This compound is also known by its IUPAC name, this compound .
准备方法
Synthetic Routes and Reaction Conditions: 3-Methyl-1-hexyne can be synthesized through various methods, including:
Dehydrohalogenation of Vicinal Dihalides: This method involves the elimination of hydrogen halides from vicinal dihalides using strong bases like sodium amide (NaNH₂).
Alkylation of Terminal Alkynes: Terminal alkynes can be deprotonated using strong bases such as sodium hydride (NaH) or sodium amide (NaNH₂) to form alkynide anions.
Industrial Production Methods: Industrial production of this compound often involves large-scale dehydrohalogenation processes using efficient catalysts and optimized reaction conditions to ensure high yields and purity.
化学反应分析
Types of Reactions: 3-Methyl-1-hexyne undergoes various chemical reactions, including:
Hydrogenation: The addition of hydrogen (H₂) in the presence of a catalyst like palladium (Pd) or platinum (Pt) to convert the triple bond into a single bond, forming alkanes.
Halogenation: The addition of halogens (e.g., Br₂, Cl₂) to the triple bond to form dihaloalkanes.
Hydrohalogenation: The addition of hydrogen halides (e.g., HCl, HBr) to the triple bond to form haloalkanes.
Oxidation: The reaction with oxidizing agents like potassium permanganate (KMnO₄) to form carboxylic acids or ketones.
Common Reagents and Conditions:
Hydrogenation: H₂ gas, Pd/C or Pt catalyst, room temperature.
Halogenation: Br₂ or Cl₂, inert solvent like CCl₄, room temperature.
Hydrohalogenation: HCl or HBr, room temperature.
Oxidation: KMnO₄, aqueous medium, room temperature.
Major Products:
Hydrogenation: Alkanes (e.g., 3-methylhexane).
Halogenation: Dihaloalkanes (e.g., 3,3-dibromo-1-hexene).
Hydrohalogenation: Haloalkanes (e.g., 3-chloro-1-hexene).
Oxidation: Carboxylic acids or ketones (e.g., 3-methylhexanoic acid).
科学研究应用
3-Methyl-1-hexyne has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules. It serves as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as a starting material for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
作用机制
The mechanism of action of 3-Methyl-1-hexyne in chemical reactions involves the reactivity of the carbon-carbon triple bond. The triple bond is highly reactive and can participate in various addition reactions, where reagents add across the triple bond to form new products. The molecular targets and pathways involved depend on the specific reaction and reagents used .
相似化合物的比较
1-Hexyne: An alkyne with a similar structure but without the methyl group on the third carbon.
3-Hexyne: An alkyne with the triple bond between the third and fourth carbons, lacking the methyl group.
2-Methyl-3-hexyne: An alkyne with a similar structure but with the methyl group on the second carbon instead of the third.
Comparison: 3-Methyl-1-hexyne is unique due to the presence of the methyl group on the third carbon, which influences its reactivity and physical properties. This structural difference can affect the compound’s boiling point, solubility, and reactivity in chemical reactions compared to its similar counterparts .
属性
IUPAC Name |
3-methylhex-1-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12/c1-4-6-7(3)5-2/h2,7H,4,6H2,1,3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPZULQHRFNTFFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70960667 | |
| Record name | 3-Methylhex-1-yne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70960667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40276-93-5 | |
| Record name | 3-Methyl-1-hexyne | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040276935 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methylhex-1-yne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70960667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Methyl-1-hexyne | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the structure of 3-methyl-1-hexyne?
A: this compound is an alkyne, characterized by a triple bond between carbon atoms. Research has focused on characterizing its vibrational properties using techniques like infrared and Raman spectroscopy. These studies, coupled with normal coordinate calculations and molecular mechanics calculations, provide insights into the molecule's structure and conformational behavior. [, ]
Q2: What are the applications of this compound in organic synthesis?
A: this compound serves as a valuable building block in complex molecule synthesis. One example is its use in the synthesis of (+)-3,4-diacetoxy-3-methyl-1-hexyne, a key intermediate in the total synthesis of methynolide, a macrolide with potential biological activity. [, ]
Q3: Are there any stereoselective syntheses involving this compound?
A: Yes, research indicates the existence of stereoselective synthetic routes for producing specific stereoisomers of compounds derived from this compound. One example is the stereoselective synthesis of erythro-3-methyl-1-hexyne-3,4-diol. [] This highlights the potential for using this compound in creating molecules with controlled stereochemistry, which is crucial for biological activity and drug development.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


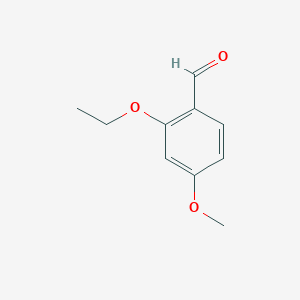
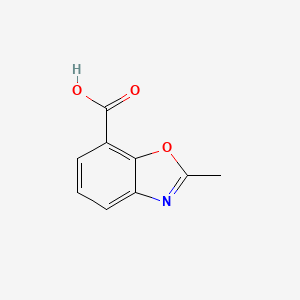
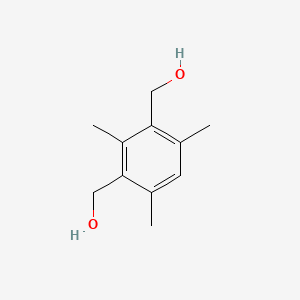
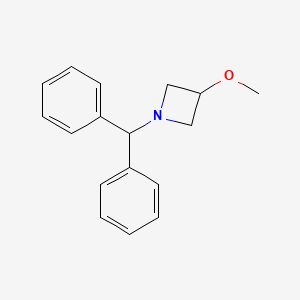
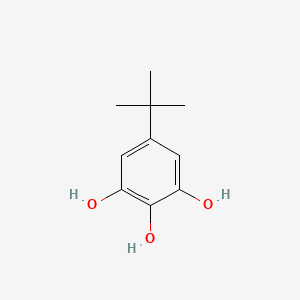
![1-[(4-Methylphenyl)amino]cyclopentanecarboxylic acid](/img/structure/B1595742.png)
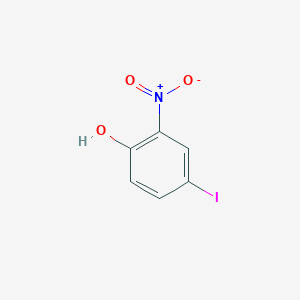
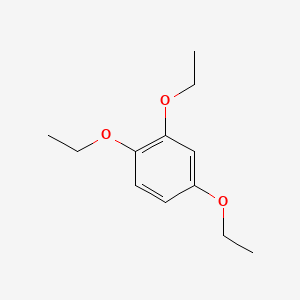
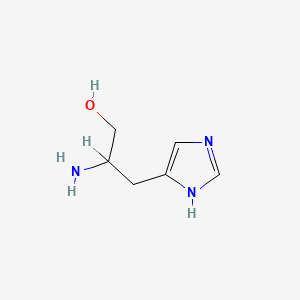
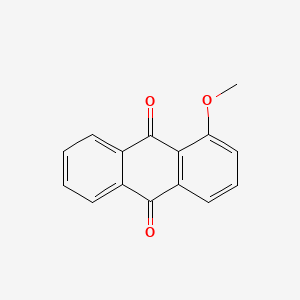
![2-Propenoic acid, bicyclo[2.2.1]hept-5-en-2-ylmethyl ester](/img/structure/B1595751.png)

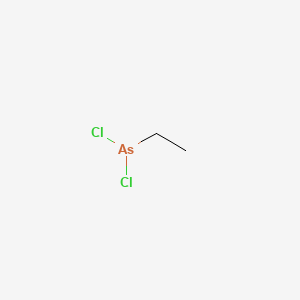
![1-Oxaspiro[4.5]decan-2-one](/img/structure/B1595756.png)
